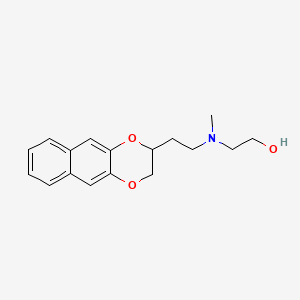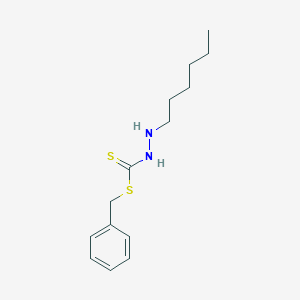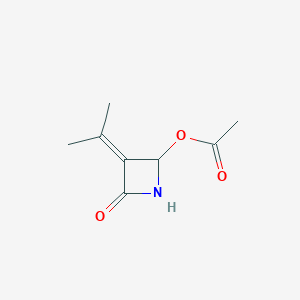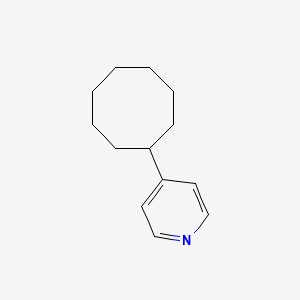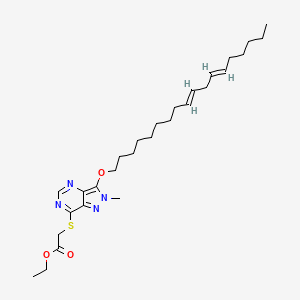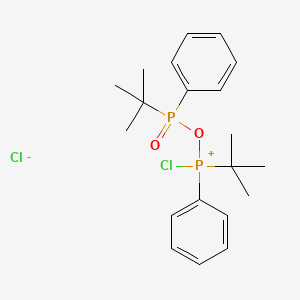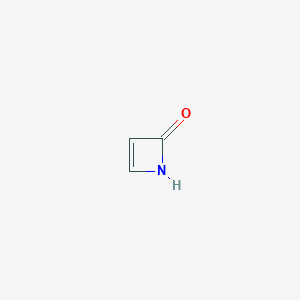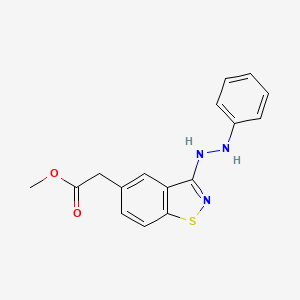![molecular formula C9H17NO3Si B14339388 Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate CAS No. 96304-79-9](/img/structure/B14339388.png)
Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate is an organic compound that features a cyano group, a trimethylsilyl group, and a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate typically involves the reaction of a cyano-containing precursor with a trimethylsilylating agent. One common method involves the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate exerts its effects depends on its specific application. In organic synthesis, the trimethylsilyl group acts as a protecting group, preventing unwanted reactions at certain sites on the molecule. The cyano group can participate in various reactions, including nucleophilic addition and substitution, which are crucial in the formation of more complex structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[(trimethylsilyl)oxy]butanoate
- Ethyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate
- Methyl 3-cyano-3-[(tert-butyldimethylsilyl)oxy]butanoate
Uniqueness
Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate is unique due to the presence of both a cyano group and a trimethylsilyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
96304-79-9 |
|---|---|
Molekularformel |
C9H17NO3Si |
Molekulargewicht |
215.32 g/mol |
IUPAC-Name |
methyl 3-cyano-3-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C9H17NO3Si/c1-9(7-10,6-8(11)12-2)13-14(3,4)5/h6H2,1-5H3 |
InChI-Schlüssel |
RMKHGIBUVOMSOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)OC)(C#N)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14339309.png)

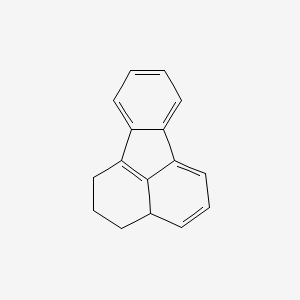
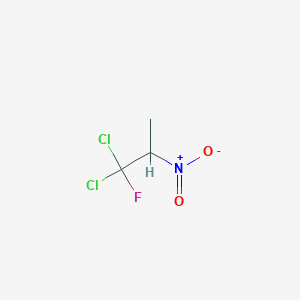
![2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14339323.png)
